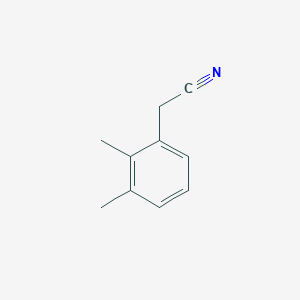

2-(2,3-Dimethylphenyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

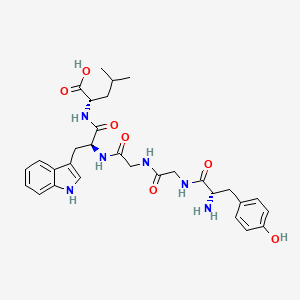

“2-(2,3-Dimethylphenyl)acetonitrile” is an organic compound with the chemical formula C10H11N . It is also known as 2,3-dimethylphenylacetonitrile .

Synthesis Analysis

The synthesis of 2-(2,3-Dimethylphenyl)acetonitrile involves several steps. One method involves the refluxing reaction of 2-[(2,3-dimethylphenyl)amino]benzoic acid (ligand) with triphenyl tin chloride and dimethyl tin dichloride salts to give the corresponding substituted tin complexes . Another method involves the use of acetonitrile as a building block in the conversion reactions .Molecular Structure Analysis

The molecular structure of 2-(2,3-Dimethylphenyl)acetonitrile consists of a nitrile group (-CN) attached to a 2,3-dimethylphenyl group . The molecular weight of the compound is 145.2 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,3-Dimethylphenyl)acetonitrile include a density of 0.98g/cm3, a boiling point of 263.334ºC at 760 mmHg, and a melting point of 51-53ºC . The compound also has a flash point of 124.603ºC .Wissenschaftliche Forschungsanwendungen

-

Organic Synthesis

- Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

- In this process, Cu (OAc) 2 is used as the catalyst, and acetonitrile is used as the solvent and the CN source to synthesize arylacrylonitriles . The reaction conditions can tolerate a variety of substrates, including electron-donating groups, strong electron-withdrawing groups, and sterically bulky groups .

-

Separation of Chemical Components from Essential Oils

- Essential oils (EOs) are vital secondary metabolites in plants. They have garnered substantial attention owing to their distinct flavors and desirable attributes, including potent antioxidant, antibacterial, and antitumor properties .

- High-speed countercurrent chromatography, based on the principles of a hydrodynamic equilibrium system, has emerged as a liquid–liquid chromatographic separation method renowned for its ability to handle substantial single injection volumes and the absence of irreversible adsorption .

- This technique has been widely employed in the isolation and refinement of natural products .

-

Electrochemical Conversions

- Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . It has good conductivity and environmentally friendly features, making it a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .

- Several interesting methods have been developed to provide nitrile-containing products, including the hydrofunctionalization of alkynes, cascade radical cyclization of alkynes, cascade radical cyclization of alkenes, etc .

-

Gas Phase Behavior and Nanodroplets

- Acetonitrile in the gas phase is getting relevance as a model organic species for the photocatalytic oxidation processes due to both its molecular simplicity and its appearance in several civil and industrial wastes .

- A recently developed general purpose acetonitrile force field based on first-principles calculations has been applied to simulate acetonitrile in the gas phase at different temperatures and densities . These conditions range from nearly ideal to real gas phase behavior and condensation .

- The sample with the highest density (∼1.4 × 10 3 mol m −3) at the lowest temperature exhibits a massive aggregation where most of the acetonitrile (ACN) molecules in the simulation box form a big cluster . This strongly inhomogeneous distribution in the box can be considered a condensation in the gas phase under specific density- T conditions .

-

Hydrogen-Bonding Mediated Organocatalysis

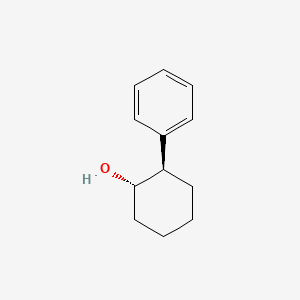

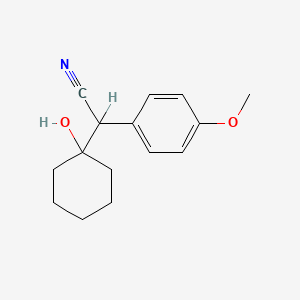

- In this study, various reactions were conducted using green solvents or under solvent-free conditions, employing hydrogen bonding organocatalysis to advance more sustainable practices in chemical synthesis .

- The outcomes suggest that cyclopentyl methyl ether could potentially replace non-polar organic solvents such as hexane and toluene with comparable enantioselectivity and yields .

- Furthermore, pursuing solvent-free conditions, even without liquid substrates, might result in similar conversion rates with reduced catalyst loading . These findings highlight the potential of exploring solvent-free conditions when enantioselectivity is not of concern .

-

Photocatalytic Oxidation Processes

- Acetonitrile in the gas phase is getting relevance as a model organic species for the photocatalytic oxidation processes due to both its molecular simplicity and its appearance in several civil and industrial wastes .

- This implies the appearance of acetonitrile as an in-door air pollutant, which is sent out by polymeric materials, resins, and smoking tobacco .

- There is a raising interest in the gas phase chemistry involving microdroplets from both experimental and theoretical views, mainly centered in water, dealing with different reactivity and properties on water and in water .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2,3-dimethylphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBJWBJQJMILOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435939 |

Source

|

| Record name | 2-(2,3-dimethylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dimethylphenyl)acetonitrile | |

CAS RN |

76574-43-1 |

Source

|

| Record name | 2-(2,3-dimethylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1353949.png)

![(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1353953.png)

![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)